2,6-Dimethyl-4-n-propoxybenzoyl chloride
CAS No.:
Cat. No.: VC13427551
Molecular Formula: C12H15ClO2
Molecular Weight: 226.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClO2 |
|---|---|
| Molecular Weight | 226.70 g/mol |
| IUPAC Name | 2,6-dimethyl-4-propoxybenzoyl chloride |
| Standard InChI | InChI=1S/C12H15ClO2/c1-4-5-15-10-6-8(2)11(12(13)14)9(3)7-10/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | ULEPDYFCGAHXNW-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C |
| Canonical SMILES | CCCOC1=CC(=C(C(=C1)C)C(=O)Cl)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s structure features:
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Core benzene ring with methyl groups at positions 2 and 6.
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Propoxy group (-OCH₂CH₂CH₃) at position 4.
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Benzoyl chloride functional group (-COCl) at position 1.
Key Properties (from Vulcanchem):
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| CAS Number | Not explicitly listed |
| Reactivity | High (acid chloride) |
Synthesis and Preparation
Industrial and Laboratory-Scale Methods
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Industrial Synthesis: Pressurized reactions with formaldehyde and HCl (as seen in related benzyl chloride preparations ) may enhance yield and purity.
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Catalytic Methods: Aluminum chloride (AlCl₃) or other Lewis acids may facilitate Friedel-Crafts reactions for precursor synthesis .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a building block for:
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Antimicrobial Agents: Analogous benzoyl chlorides are used to synthesize efflux pump inhibitors (e.g., quinazoline-based compounds targeting Staphylococcus aureus ).
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Anticancer Agents: Structurally related benzoyl chlorides participate in coupling reactions to form pyrrolo[2,3-d]pyrimidine derivatives with folate receptor affinity .
Agrochemical Synthesis
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Insecticides: Benzoyl chlorides with alkyl/alkoxy substituents are critical in synthesizing insecticidal amides (e.g., spiromesifen, spirotetramat) .
| Hazard Class | Risk Level |
|---|---|
| Skin Corrosion | Severe (1B) |
| Eye Damage | Serious (1) |
| Respiratory Irritation | Moderate |
Handling Recommendations:
Research and Development Trends
Structure-Activity Relationships (SAR)
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Substituent Effects: Propoxy groups enhance solubility and metabolic stability compared to methoxy groups .
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Steric Effects: Methyl groups at positions 2 and 6 may influence regioselectivity in nucleophilic acyl substitutions.
Emerging Applications
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